molecular formula C7H9NO3S B181636 2-Amino-5-methylbenzenesulfonic acid CAS No. 88-44-8

2-Amino-5-methylbenzenesulfonic acid

Cat. No.: B181636
CAS No.: 88-44-8
M. Wt: 187.22 g/mol
InChI Key: LTPSRQRIPCVMKQ-UHFFFAOYSA-N
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Description

2-Amino-5-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H9NO3S. It is a derivative of benzenesulfonic acid, where an amino group and a methyl group are substituted at the 2 and 5 positions, respectively. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-methylbenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of 2-amino-5-methylbenzene (toluene) using sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the proper substitution on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the amino and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted benzenesulfonic acids.

Scientific Research Applications

Dyes and Pigments

One of the primary applications of 2-Amino-5-methylbenzenesulfonic acid is in the dye industry. It serves as an intermediate in the synthesis of various azo dyes and pigments. The compound's sulfonic acid group enhances solubility in water, making it suitable for dyeing processes.

  • Key Uses :
    • Synthesis of red and yellow azo dyes.
    • Production of pigments for textiles and plastics.
ApplicationDescription
Azo DyesUsed as an intermediate for red and yellow dyes.
PigmentsEnhances color fastness and solubility in aqueous solutions.

Pharmaceuticals

This compound is also utilized in the pharmaceutical industry. Its derivatives are studied for potential therapeutic effects, including anti-inflammatory properties.

  • Key Uses :
    • Development of anti-inflammatory agents.
    • Research into its role as a precursor for drug synthesis.
ApplicationDescription
Anti-inflammatoryInvestigated for its potential therapeutic effects.
Drug SynthesisServes as a precursor in pharmaceutical formulations.

Case Study 1: Synthesis of Azo Dyes

A study demonstrated the effectiveness of this compound in synthesizing azo dyes through diazotization reactions. The compound was reacted with various coupling agents to produce vibrant dyes suitable for textile applications.

  • Findings :
    • High yield of desired azo compounds.
    • Improved solubility compared to traditional methods.

Case Study 2: Pharmaceutical Applications

Research conducted on the anti-inflammatory properties of derivatives formed from this compound showed promising results. In vitro studies indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications.

  • Findings :
    • Significant reduction in inflammation markers.
    • Potential for development into a new class of anti-inflammatory drugs.

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicity studies. The compound was found to have a low acute toxicity profile with no significant irritant effects on skin or eyes.

Toxicity Data Summary

ParameterResult
Oral LD50 (Rats)>2000 mg/kg
Skin IrritationNon-irritant
MutagenicityNegative in bacterial tests

Mechanism of Action

The mechanism by which 2-Amino-5-methylbenzenesulfonic acid exerts its effects depends on its specific application. In chemical reactions, the amino and sulfonic acid groups play crucial roles in facilitating various transformations. The molecular targets and pathways involved are typically related to the functional groups present on the compound, which interact with other molecules to produce desired outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminotoluene-3-sulfonic acid: Similar in structure but with different substitution positions.

    2-Amino-5-methoxybenzenesulfonic acid: Contains a methoxy group instead of a methyl group.

    2-Amino-5-chlorobenzenesulfonic acid: Contains a chlorine atom instead of a methyl group.

Uniqueness

2-Amino-5-methylbenzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Biological Activity

2-Amino-5-methylbenzenesulfonic acid, commonly known as AMBS or Metanil Yellow , is an organic compound with the molecular formula C7H9NO3SC_7H_9NO_3S and a molecular weight of approximately 187.21 g/mol. It belongs to the class of benzenesulfonic acids and derivatives, which are characterized by the presence of a sulfonic acid group attached to a benzene ring. This compound has garnered attention due to its various biological activities, particularly in toxicology and its potential effects on human health.

  • IUPAC Name : this compound
  • CAS Number : 88-44-8
  • Molecular Structure :
    • SMILES: CC1=CC(=C(N)C=C1)S(O)(=O)=O
    • InChI Key: LTPSRQRIPCVMKQ-UHFFFAOYSA-N

Toxicological Effects

Research indicates that this compound exhibits several toxicological effects, primarily related to its potential carcinogenic properties. Studies have shown that exposure to this compound can lead to:

  • Methhemoglobinemia : A condition where hemoglobin is modified to methemoglobin, reducing oxygen delivery in the body. This is particularly noted in cases of oral ingestion, leading to symptoms such as cyanosis and other enzymatic disorders .
  • Organ Toxicity : Chronic exposure in animal studies has demonstrated degenerative changes in organs such as the liver and testes. For example, studies involving albino rats revealed significant liver damage following prolonged exposure .

Skin Sensitization and Irritation

The potential for skin sensitization has been evaluated through various studies:

  • In guinea pigs, topical applications of AMBS led to mild irritation under occlusive conditions. However, higher concentrations did not produce significant irritation, suggesting a low sensitization potential .
  • The compound's ability to undergo reductive cleavage in biological systems raises concerns about the formation of more toxic aromatic amines, which may have greater absorption rates than the parent compound .

Study on Carcinogenicity

A notable case study assessed the carcinogenic potential of AMBS through a comprehensive evaluation of its metabolic pathways. The study highlighted that AMBS can be metabolized into various aromatic amines through enzyme-mediated processes in the liver and intestines. These metabolites have been associated with genotoxic effects, raising alarms about their potential role as carcinogens in humans .

Human Health Risk Assessment

An assessment conducted by NICNAS indicated that while AMBS itself is not classified as a probable carcinogen, its metabolic products pose significant health risks. The assessment utilized principles of "read across" from analogous compounds to evaluate potential health impacts based on existing data .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

Activity Outcome Reference
MethhemoglobinemiaInduced cyanosis and enzymatic disorders
Organ ToxicityDegenerative changes in liver and testes in animal studies
Skin IrritationMild irritation observed; low sensitization potential
Carcinogenic PotentialMetabolites identified as genotoxic

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-5-methylbenzenesulfonic acid in laboratory settings?

  • Methodological Answer : The compound is synthesized via sulfonation of p-nitrotoluene using concentrated sulfuric acid under controlled temperatures (120–150°C). Post-synthesis purification involves recrystallization from acidic aqueous solutions to isolate the product. Key parameters include:

  • Reaction Time : 6–8 hours for complete sulfonation.

  • Purification : Sequential washing with dilute HCl to remove unreacted precursors.

  • Yield Optimization : Adjusting stoichiometric ratios of sulfuric acid to p-nitrotoluene (typically 3:1) improves efficiency .

    ParameterCondition
    Sulfonating AgentConcentrated H₂SO₄
    Temperature120–150°C
    Solubility (Purification)Slightly soluble in water (1.431 g/cm³ density)

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Recrystallization using acidic aqueous solutions (pH 2–3) is standard. For impurities with similar solubility, column chromatography with silica gel (eluent: methanol/water, 1:4 v/v) enhances purity. Solubility in DMSO (slight) allows for alternative solvent systems in challenging cases .

Q. How is this compound characterized structurally?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR (D₂O/DMSO-d₆) identifies aromatic protons (δ 6.8–7.2 ppm) and sulfonic acid groups.
  • Mass Spectrometry : ESI-MS ([M-H]⁻ peak at m/z 186) confirms molecular weight (187.22 g/mol) .
  • Elemental Analysis : Matches theoretical C, H, N, S content (±0.3% error margin).

Q. What are the primary applications of this compound in dye chemistry?

  • Methodological Answer : It serves as a key intermediate for azo dyes (e.g., D&C Green No. 5) and pigments. The sulfonic acid group enhances water solubility, enabling dye fixation on textiles. Reaction with diazonium salts forms chromophoric structures .

Advanced Research Questions

Q. How can reverse-phase liquid chromatography (RP-LC) resolve structural analogs of this compound?

  • Methodological Answer : RP-LC with a C18 stationary phase and gradient elution (aqueous acetonitrile + 10 mM ammonium acetate) separates isomers and derivatives. Key parameters:

  • Mobile Phase : 5–40% acetonitrile gradient over 25 minutes.

  • Detection : UV at 254 nm for sulfonic acid moieties.

  • Recovery : 96.8–103.8% for intermediates in dye matrices .

    ComponentRetention Time (min)Recovery (%)
    This compound12.398.5
    o,m-Isomer14.797.2

Q. How does thermal stability impact experimental handling of this compound?

  • Methodological Answer : The compound decomposes at >300°C, requiring storage below 25°C in dry environments. Thermogravimetric analysis (TGA) shows 5% mass loss at 150°C (attributed to residual moisture). Avoid prolonged heating in synthesis to prevent sulfonic group degradation .

Q. What methodological challenges arise in quantifying trace impurities of this compound?

  • Methodological Answer : Co-elution with sulfonated byproducts (e.g., p-toluidine derivatives) complicates HPLC analysis. Solutions include:

  • Ion-Pair Chromatography : Use tetrabutylammonium bromide to improve peak resolution.
  • Mass Spectrometry Coupling : LC-MS/MS (MRM mode) enhances specificity for sub-ppm detection .

Q. What mechanistic insights govern sulfonation regioselectivity in this compound synthesis?

  • Methodological Answer : Para-directing effects of the methyl group favor sulfonation at the 5-position. Computational studies (DFT) reveal activation energy differences (<5 kcal/mol) between possible isomers. Kinetic control (short reaction times) minimizes ortho byproducts .

Q. Data Contradiction Analysis

  • Solubility Discrepancies : Reported solubility in water varies between "slight" and "moderate" across studies. This arises from pH-dependent ionization (pKa ~1.2 for sulfonic acid). Acidic conditions (pH <2) reduce solubility, while neutral pH increases it due to deprotonation .

Properties

IUPAC Name

2-amino-5-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPSRQRIPCVMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7026526
Record name 2-Amino-5-methylbenzenesulfonic acid
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Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzenesulfonic acid, 2-amino-5-methyl-
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CAS No.

88-44-8
Record name 2-Amino-5-methylbenzenesulfonic acid
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Record name 2-Amino-5-methylbenzenesulfonic acid
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Record name 4-Aminotoluene-3-sulfonic acid
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Record name Benzenesulfonic acid, 2-amino-5-methyl-
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Record name 2-Amino-5-methylbenzenesulfonic acid
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Record name 4-aminotoluene-3-sulphonic acid
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Record name 2-AMINO-5-METHYLBENZENESULFONIC ACID
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Synthesis routes and methods

Procedure details

31.4 Parts of 8-amino-naphthol-3,6-disulphonic acid are condensed with cyanuric chloride at 0° C. and pH 1 to 2. To the suspension of the primary condensation product is added an aqueous solution of 21 parts of the sodium salt of 2,4-diaminobenzenesulphonic acid and condensation is effected at a pH of 4 to 5. When the condensation is complete, the secondary condensation product is coupled at pH 6 to 6.5 with the diazo compound obtained from 18.7 parts of 2-amino-5-methylbenzenesulphonic acid. The red dye solution is then added to a suspension of 2-(2'-sulphophenylamino)-4,6-difluoro-1,3,5-triazine prepared by condensing 17.3 parts of 2-aminobenzenesulphonic acid with 13.5 parts of 2,4,6-trifluoro-1,3,5-triazine at 0° C. The hydrogen fluoride liberated during the condensation is neutralised continously by adding sodium carbonate solution. When the condensation is complete, the reaction product is isolated in the form of a red powder by evaporating the water under reduced pressure. The dye colours cellulose fibres in fast, bluish red shades.
[Compound]
Name
8-amino-naphthol-3,6
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Name
21
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Name
diazo
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Amino-5-methylbenzenesulfonic acid
2-Amino-5-methylbenzenesulfonic acid
2-Amino-5-methylbenzenesulfonic acid
2-Amino-5-methylbenzenesulfonic acid
2-Amino-5-methylbenzenesulfonic acid
2-Amino-5-methylbenzenesulfonic acid

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